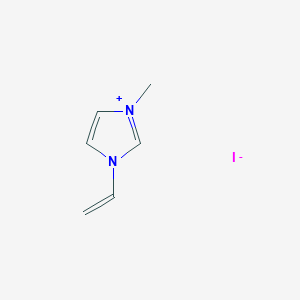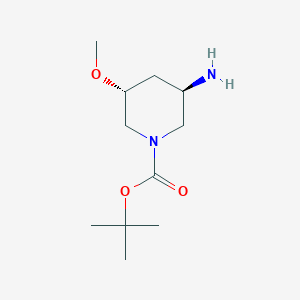
Europium tris(d,d-dicampholylmethanate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium tris(d,d-dicampholylmethanate) is a coordination compound of europium, a rare earth element. This compound is known for its unique chiral properties and is widely used as a chiral shift reagent in nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of europium tris(d,d-dicampholylmethanate) is C63H105EuO6, and it has a molecular weight of 1110.47 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of europium tris(d,d-dicampholylmethanate) typically involves the reaction of europium chloride with d,d-dicampholylmethane in the presence of a base. The reaction is carried out in an organic solvent such as pentane. The product is then purified by filtration and evaporation to dryness, followed by drying under vacuum at 100°C for 36 hours .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key steps involve ensuring the purity of the starting materials and maintaining controlled reaction conditions to achieve high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Europium tris(d,d-dicampholylmethanate) primarily undergoes coordination reactions due to the presence of the europium ion. It can also participate in ligand exchange reactions where the d,d-dicampholylmethanate ligands are replaced by other ligands.
Common Reagents and Conditions:
Coordination Reactions: Typically involve europium chloride and d,d-dicampholylmethane in the presence of a base.
Ligand Exchange Reactions: Can involve various ligands such as phosphines or other organic molecules.
Major Products: The major product of these reactions is the europium complex with the new ligands. For example, replacing d,d-dicampholylmethanate with another ligand will yield a new europium coordination compound.
Wissenschaftliche Forschungsanwendungen
Europium tris(d,d-dicampholylmethanate) has several applications in scientific research:
NMR Spectroscopy: Used as a chiral shift reagent to determine enantiomer ratios in chiral molecules
Luminescence Studies: Europium complexes are known for their luminescent properties, making them useful in studying photophysical processes.
Biological Research: Can be used in studying the interactions of chiral molecules in biological systems.
Material Science: Utilized in the development of new materials with specific optical properties.
Wirkmechanismus
The primary mechanism by which europium tris(d,d-dicampholylmethanate) exerts its effects is through coordination with other molecules. The europium ion acts as a central metal atom that forms bonds with the ligands. This coordination can induce shifts in NMR signals, making it useful as a shift reagent. Additionally, the luminescent properties of europium complexes are due to the electronic transitions within the europium ion, which can be influenced by the surrounding ligands .
Vergleich Mit ähnlichen Verbindungen
- Europium tris(3-heptafluoropropylhydroxymethylene-camphorate)
- Europium tris(3-trifluoromethylhydroxymethylene-camphorate)
- Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III)
Comparison: Europium tris(d,d-dicampholylmethanate) is unique due to its specific chiral properties, which make it particularly effective as a chiral shift reagent in NMR spectroscopy. Other europium complexes may have different ligands that provide distinct luminescent or coordination properties, but they may not offer the same level of chiral discrimination as europium tris(d,d-dicampholylmethanate) .
Eigenschaften
Molekularformel |
C63H108EuO6 |
|---|---|
Molekulargewicht |
1113.5 g/mol |
IUPAC-Name |
europium;(Z)-3-hydroxy-1,3-bis(1,2,2,3-tetramethylcyclopentyl)prop-2-en-1-one |
InChI |
InChI=1S/3C21H36O2.Eu/c3*1-14-9-11-20(7,18(14,3)4)16(22)13-17(23)21(8)12-10-15(2)19(21,5)6;/h3*13-15,22H,9-12H2,1-8H3;/b3*16-13-; |
InChI-Schlüssel |
KJQCOBOEWKFOJC-FYKKVVHFSA-N |
Isomerische SMILES |
CC1C(C(CC1)(/C(=C/C(=O)C2(C(C(CC2)C)(C)C)C)/O)C)(C)C.CC1C(C(CC1)(/C(=C/C(=O)C2(C(C(CC2)C)(C)C)C)/O)C)(C)C.CC1C(C(CC1)(/C(=C/C(=O)C2(C(C(CC2)C)(C)C)C)/O)C)(C)C.[Eu] |
Kanonische SMILES |
CC1CCC(C1(C)C)(C)C(=CC(=O)C2(CCC(C2(C)C)C)C)O.CC1CCC(C1(C)C)(C)C(=CC(=O)C2(CCC(C2(C)C)C)C)O.CC1CCC(C1(C)C)(C)C(=CC(=O)C2(CCC(C2(C)C)C)C)O.[Eu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12103103.png)



![[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-](/img/structure/B12103130.png)


![CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)](/img/structure/B12103150.png)

![Benzamide, N-[1,2-dihydro-1-(2-C-methyl-beta-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl]-](/img/structure/B12103158.png)
![Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B12103170.png)

